molecular formula C7H14ClN B1388294 Isobutyl-prop-2-ynyl-amine hydrochloride CAS No. 1000862-41-8

Isobutyl-prop-2-ynyl-amine hydrochloride

Cat. No.: B1388294
CAS No.: 1000862-41-8
M. Wt: 147.64 g/mol
InChI Key: YWEPVZREDLYTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl-prop-2-ynyl-amine hydrochloride is an organic compound that contains both amine and alkyne functional groups. It is known for its applications in proteomics research and other scientific experiments . The molecular formula of this compound is C7H14ClN, and it has a molecular weight of 147.65 .

Preparation Methods

The preparation of isobutyl-prop-2-ynyl-amine hydrochloride typically involves the reaction of isobutylmagnesium bromide with propynylammonium hydrochloride . This reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Isobutyl-prop-2-ynyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isobutyl-prop-2-ynyl-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isobutyl-prop-2-ynyl-amine hydrochloride involves its interaction with molecular targets, primarily through its amine and alkyne functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Isobutyl-prop-2-ynyl-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of amine and alkyne functional groups, which provide a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-4-5-8-6-7(2)3;/h1,7-8H,5-6H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEPVZREDLYTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl-prop-2-ynyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Isobutyl-prop-2-ynyl-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
Isobutyl-prop-2-ynyl-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Isobutyl-prop-2-ynyl-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Isobutyl-prop-2-ynyl-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Isobutyl-prop-2-ynyl-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.